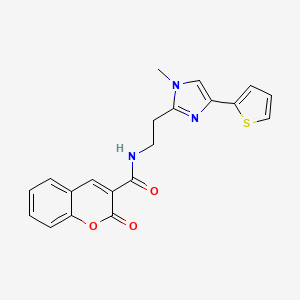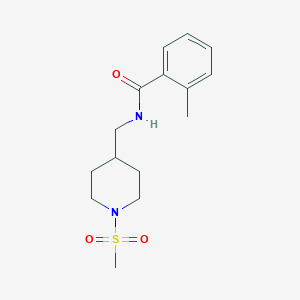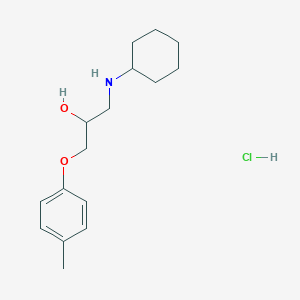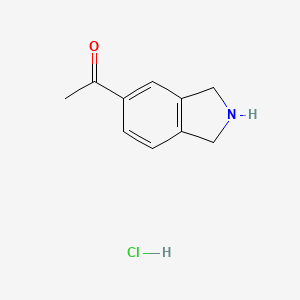
N-(3-acetylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide, also known as AMQ-15, is a chemical compound that has been studied for its potential therapeutic effects. This compound belongs to the class of quinoline derivatives and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Antiviral and Neuroprotective Properties
- Therapeutic Effect in Japanese Encephalitis: A derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects, decreasing viral load and increasing survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Structural and Material Applications
- Structural Aspects of Salt and Inclusion Compounds: The structural aspects of two amide-containing isoquinoline derivatives were studied, with findings on gel formation and crystalline salts, and their interaction with different acids (Karmakar et al., 2007).
Antitumor Activity
- In Vitro Antitumor Activity: Novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad-spectrum antitumor activity, with some compounds showing potency higher than the control 5-FU (Al-Suwaidan et al., 2016).
Synthesis and Chemical Properties
- Synthesis of Pyrolin Derivatives: New pyrolin derivatives were synthesized, showing anti-exudative properties in experiments with white rats (Chalenko et al., 2019).
- Facile Three-Step Synthesis: A high yielding cyclization method was described for synthesizing a compound related to crispine A (King, 2007).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-10-20(22-18-9-4-3-8-17(13)18)25-12-19(24)21-16-7-5-6-15(11-16)14(2)23/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUMZPKJIWVSDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile](/img/structure/B2377464.png)
![5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2377465.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)




![3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B2377477.png)
![2,5-dichloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-4-carboxamide](/img/structure/B2377478.png)
![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)
